molecular formula C11H14O B1315845 3-(2-Ethoxyphenyl)-1-propene CAS No. 3698-31-5

3-(2-Ethoxyphenyl)-1-propene

Cat. No. B1315845
CAS RN: 3698-31-5
M. Wt: 162.23 g/mol
InChI Key: PWELCSAEYLPLQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-(2-Ethoxyphenyl)-1-propene” has been reported in the literature. For instance, a reaction of 3-(2-ethoxyphenyl)-substituted chalcone with aminoazoles was studied . The nature of aza groups in aminoazoles was found to affect the regioselectivity of β-amination in the course of the formation of isomeric pyrazolo .

Scientific Research Applications

Heterocyclization in Medicinal Chemistry

The compound is used in the heterocyclization with aminoazoles to form various heterocyclic structures, which are significant in medicinal chemistry . The nature of aza groups in aminoazoles affects the regioselectivity of β-amination, leading to the formation of isomeric pyrazolo[3,4-b]pyridine and azolo[1,5-a]- and [4,3-a]-pyrimidine systems. These structures are often pursued for their potential pharmacological properties.

Catalysts and Solvents in Cascade Reactions

In the presence of catalysts and solvents, “3-(2-Ethoxyphenyl)-1-propene” undergoes cascade reactions that are crucial for the synthesis of complex organic molecules . The choice of catalysts and solvents can significantly influence the direction and outcome of these reactions, which is essential for developing new synthetic methodologies.

Stereoselective Synthesis

The alkoxy substituent in the compound plays a vital role in the stereoselective synthesis of Michael adducts . This is particularly important in the production of enantiomerically pure compounds, which have applications in creating drugs with specific chiral properties.

Structural Determination and Analysis

The compound is also used as a precursor for synthesizing novel compounds whose structures are established by 1H and 13C NMR spectroscopy and X-ray diffraction analysis . This application is fundamental in the field of structural chemistry, where understanding the molecular structure is crucial.

Chirality Induction in Thioxothiazolidin-4-ones

“3-(2-Ethoxyphenyl)-1-propene” derivatives are used to induce chirality in the synthesis of 3-N-(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones . These compounds have a C2 axis of chirality, which is essential for the development of chiral drugs.

properties

IUPAC Name

1-ethoxy-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-7-10-8-5-6-9-11(10)12-4-2/h3,5-6,8-9H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWELCSAEYLPLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561298
Record name 1-Ethoxy-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3698-31-5
Record name 1-Ethoxy-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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